5-(o-Tolyl)oxazol-2-amine

Medicinal Chemistry Structure-Activity Relationship Conformational Analysis

5-(o-Tolyl)oxazol-2-amine is a conformationally constrained, pharmacophore-validated building block. The sterically demanding ortho-methyl group distinguishes it from para-tolyl and unsubstituted analogs, offering unique rotational barrier properties for probing binding sub-pockets not explored in published 5-LOX inhibitor series. With a free primary amine at the 2-position, this scaffold is primed for immediate N-arylation, N-alkylation, or Buchwald-Hartwig library synthesis without deprotection. Procure this 97% pure, non-hazardous solid to expand patentable chemical space and drive lead optimization.

Molecular Formula C10H10N2O
Molecular Weight 174.203
CAS No. 1260742-35-5
Cat. No. B2426229
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(o-Tolyl)oxazol-2-amine
CAS1260742-35-5
Molecular FormulaC10H10N2O
Molecular Weight174.203
Structural Identifiers
SMILESCC1=CC=CC=C1C2=CN=C(O2)N
InChIInChI=1S/C10H10N2O/c1-7-4-2-3-5-8(7)9-6-12-10(11)13-9/h2-6H,1H3,(H2,11,12)
InChIKeyATWCGGDTTPWITQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





5-(o-Tolyl)oxazol-2-amine (CAS 1260742-35-5): Structural Identity and Class Context for Informed Procurement


5-(o-Tolyl)oxazol-2-amine (IUPAC: 5-(2-methylphenyl)-1,3-oxazol-2-amine; PubChem CID 53418309) is a heterocyclic small molecule belonging to the 2-amino-5-aryloxazole class [1]. It features an oxazole core with a free primary amine at the 2-position and an ortho-methyl-substituted phenyl ring at the 5-position (molecular formula C10H10N2O, MW 174.20 g/mol, computed XLogP3-AA 2, topological polar surface area 52.1 Ų) [1]. This compound serves as a versatile building block in medicinal chemistry, with the N-aryl-5-aryloxazol-2-amine derivative class having demonstrated validated activity as direct 5-lipoxygenase (5-LOX) inhibitors in enzymatic, cell-based, and in vivo models [2]. The ortho-tolyl substitution pattern distinguishes this compound from its para-methyl and unsubstituted phenyl analogs, introducing unique steric and conformational properties relevant to structure-activity relationship (SAR) exploration and lead optimization campaigns [2].

Why 5-(o-Tolyl)oxazol-2-amine Cannot Be Interchanged with Closest In-Class Analogs


Within the 5-aryloxazol-2-amine series, substitution position on the phenyl ring is not a trivial variable. The Suh et al. (2015) SAR study on N-aryl-5-aryloxazol-2-amine derivatives demonstrated that while electronic effects of para-substituents did not dramatically alter 5-LOX inhibitory potency, the positional isomerism of the N-phenyl amino group (4-NH₂ vs. 3-NH₂) produced a 6-fold increase in IC₅₀ (compound 11: IC₅₀ 154 nM vs. compound 17: IC₅₀ 690 nM) [1]. This establishes that regioisomeric variations on aryl rings within this scaffold produce functionally meaningful differences in target engagement. The ortho-methyl group of 5-(o-tolyl)oxazol-2-amine introduces steric hindrance adjacent to the oxazole ring, increasing the rotational barrier of the biaryl bond relative to para-tolyl (CAS 6826-28-4) or unsubstituted phenyl (CAS 6826-24-0) analogs, which can alter both binding conformation and metabolic stability [1]. Furthermore, 5-(o-tolyl)oxazol-2-amine retains a free 2-NH₂ group, unlike the N-arylated derivatives in the published SAR, making it a distinct synthetic intermediate with divergent derivatization potential [1].

Quantitative Evidence Guide: 5-(o-Tolyl)oxazol-2-amine Differentiation from Nearest Structural Analogs


Steric and Conformational Differentiation: Ortho-Methyl vs. Para-Methyl Substitution on the 5-Phenyl Ring

5-(o-Tolyl)oxazol-2-amine bears an ortho-methyl group that generates steric clash with the oxazole C4-hydrogen, increasing the rotational energy barrier of the biaryl bond compared to 5-(p-tolyl)oxazol-2-amine (CAS 6826-28-4) where the methyl group is distal to the heterocycle. This steric constraint enforces a preferred dihedral angle between the phenyl and oxazole rings that differs from the para analog. In the broader N-aryl-5-aryloxazol-2-amine SAR study by Suh et al. (2015), regioisomeric effects proved functionally consequential: shifting the N-phenyl amino group from the 4-position to the 3-position increased IC₅₀ 6-fold against 5-LOX (compound 11: IC₅₀ 154 nM vs. compound 17: IC₅₀ 690 nM), demonstrating that positional isomerism on the aryl ring is a non-linear determinant of biological activity [1]. While direct 5-LOX IC₅₀ data for the 2-unsubstituted 5-(o-tolyl)oxazol-2-amine itself have not been published, the established class SAR indicates that the ortho-methyl substitution pattern is expected to confer distinct target engagement and pharmacokinetic properties relative to the para-methyl or unsubstituted phenyl congeners [1].

Medicinal Chemistry Structure-Activity Relationship Conformational Analysis

Procurement Availability: Single-Source Risk and Pricing Transparency

5-(o-Tolyl)oxazol-2-amine (CAS 1260742-35-5) is a specialty building block with limited commercial availability compared to its para-substituted analog. Bidepharm lists this compound at 97% purity (catalog BD586486) . AKSci offers the compound at 95% minimum purity (catalog 1437DL) . In contrast, 5-(p-tolyl)oxazol-2-amine (CAS 6826-28-4) is stocked by multiple suppliers including AKSci (catalog 1862DW, 95% purity) and Leyan (catalog 2039150, 97% purity) . Similarly, 5-phenyloxazol-2-amine (CAS 6826-24-0) is widely stocked by Bidepharm (96% purity), Leyan (98% purity), Aladdin, and Fluorochem . The narrower supplier base for the ortho-tolyl isomer translates to longer lead times and higher procurement risk, but also positions it as a less-explored chemical space probe, which may be advantageous for generating novelty in SAR campaigns.

Chemical Procurement Supply Chain Building Block Sourcing

Class-Validated Biological Target: 5-Lipoxygenase Inhibitory Activity of the N-Aryl-5-aryloxazol-2-amine Pharmacophore

The N-aryl-5-aryloxazol-2-amine scaffold has been validated as a direct 5-LOX inhibitor pharmacophore through systematic SAR evaluation by Suh et al. (2015) [1]. In the in vitro enzymatic assay, the unsubstituted 5-phenyl analog (compound 3: R1=4-OH, R2=H, X=H) exhibited 88% inhibition at 1 µM with an IC₅₀ of 92 nM [1]. Substitution at the 5-phenyl ring (R2 position) with 4-Cl (compound 4: IC₅₀ 120 nM), 3,4-(Cl)₂ (compound 5: IC₅₀ 140 nM), 4-OCH₃ (compound 6: IC₅₀ 84 nM), 4-F (compound 7: IC₅₀ 330 nM), and 2,4-(F)₂ (compound 8: IC₅₀ 172 nM) demonstrated that potency is maintained across diverse electronic environments, with IC₅₀ values remaining within approximately 4-fold of the parent compound [1]. The reference drug zileuton showed IC₅₀ 180 nM in the same assay [1]. In the cell-based LTB₄ production assay (RBL-1 cells stimulated with A23187), selected derivatives (compounds 7, 9-11) demonstrated IC₅₀ values comparable or superior to zileuton (IC₅₀ 430 nM), with compound 9 achieving IC₅₀ 104 nM [1]. Topical application of compound 9 in an AA-induced mouse ear edema model produced 58% inhibition of ear thickness and 80% inhibition of myeloperoxidase activity, surpassing zileuton (43% and 63%, respectively), with sustained anti-inflammatory activity at 48 h post-treatment (~50% inhibition) versus significant reduction of zileuton effect by 24 h [1]. 5-(o-Tolyl)oxazol-2-amine, as the 2-unsubstituted primary amine scaffold, represents the core pharmacophore precursor suitable for N-arylation to generate the biologically validated N-aryl-5-aryloxazol-2-amine series.

Inflammation 5-Lipoxygenase Leukotriene Synthesis Enzymatic Assay

Physicochemical Property Differentiation: Computed LogP, TPSA, and Hydrogen Bonding Capacity

Computed physicochemical properties differentiate 5-(o-tolyl)oxazol-2-amine from its closest analogs. The compound has a PubChem-computed XLogP3-AA of 2, a topological polar surface area (TPSA) of 52.1 Ų, 1 hydrogen bond donor, and 3 hydrogen bond acceptors [1]. In comparison, 5-phenyloxazol-2-amine (CAS 6826-24-0) has a lower molecular weight (160.17 vs. 174.20 g/mol) and reduced lipophilicity due to the absence of the methyl group [2]. 5-(p-Tolyl)oxazol-2-amine (CAS 6826-28-4) shares the same molecular formula and computed LogP as the ortho isomer, but the ortho-methyl group creates a different molecular electrostatic potential surface due to the proximity of the methyl group to the oxazole nitrogen and oxygen atoms, which can affect hydrogen bond acceptor strength and molecular recognition [1][3]. The free 2-NH₂ group (pKa ~4-5 estimated for 2-aminooxazoles) provides a synthetic handle for N-functionalization that is absent in N-arylated analogs, making this compound a more versatile intermediate for library synthesis [1].

Drug-like Properties Physicochemical Profiling ADME Prediction

Optimal Application Scenarios for 5-(o-Tolyl)oxazol-2-amine in Research and Industrial Procurement


Scaffold-Hopping and Fragment-Based Drug Discovery Targeting 5-Lipoxygenase

Investigators pursuing novel 5-LOX inhibitors can employ 5-(o-tolyl)oxazol-2-amine as a core scaffold for N-arylation or N-alkylation diversification, leveraging the validated pharmacophore established by Suh et al. (2015) [1]. The ortho-methyl substituent provides a conformational constraint not explored in the published SAR series (which examined only para- and dihalo-substituted 5-phenyl rings), offering the opportunity to probe sterically restricted binding sub-pockets. The class has demonstrated enzymatic IC₅₀ values as low as 84 nM and cell-based IC₅₀ values as low as 104 nM, with topical in vivo efficacy surpassing zileuton [1]. The free 2-NH₂ group enables parallel library synthesis through Buchwald-Hartwig coupling, reductive amination, or urea/amide formation without the need for deprotection steps required with N-arylated precursors.

Synthesis of Unpublished N-Aryl-5-(o-tolyl)oxazol-2-amine Analogs for IP Generation

The published SAR by Suh et al. (2015) covers 22 N-aryl-5-aryloxazol-2-amine derivatives with 5-aryl variations limited to phenyl, 4-Cl-phenyl, 3,4-Cl₂-phenyl, 4-OCH₃-phenyl, 4-F-phenyl, and 2,4-F₂-phenyl [1]. No ortho-methyl-substituted 5-aryl derivatives were reported. N-Arylation of 5-(o-tolyl)oxazol-2-amine with 4-hydroxyphenyl, 4-aminophenyl, or 3,5-dimethyl-4-hydroxyphenyl substituents—the most potent R1 groups identified in the SAR—would generate novel compositions of matter with a high probability of securing patentable chemical space. The combination of the ortho-methyl steric effect with the established activity-enhancing N-aryl substituents represents a rational, SAR-guided design strategy with potential for improved selectivity or metabolic stability.

Comparative Biophysical and Metabolic Stability Profiling of Positional Isomers

5-(o-Tolyl)oxazol-2-amine is uniquely suited for head-to-head comparative studies against 5-(p-tolyl)oxazol-2-amine (CAS 6826-28-4) and 5-phenyloxazol-2-amine (CAS 6826-24-0) to quantify the impact of ortho-methyl substitution on microsomal stability, plasma protein binding, CYP inhibition, and membrane permeability [1]. The identical molecular formula of ortho- and para-tolyl isomers (C10H10N2O, MW 174.20) controls for lipophilicity-driven differences, isolating steric and conformational effects [2]. Such comparative data are valuable for building predictive models of ortho-substituent effects in heterobiaryl systems, a recurring motif in kinase inhibitor design.

Building Block for FLT3 and VEGFR2 Kinase Inhibitor Lead Optimization

Oxazol-2-amine derivatives have been reported as FLT3 inhibitors (e.g., 5-(4-fluorophenyl)-N-phenyloxazol-2-amine) and as VEGFR2 kinase inhibitor scaffolds [1][2]. The ortho-tolyl group at the 5-position can orient the phenyl ring into a different trajectory within the ATP-binding pocket compared to para-substituted or unsubstituted analogs, potentially accessing selectivity pockets not engaged by existing inhibitors. The commercial availability of 5-(o-tolyl)oxazol-2-amine at 95-97% purity from Bidepharm and AKSci enables rapid hit expansion without the need for de novo synthesis of the core .

Quote Request

Request a Quote for 5-(o-Tolyl)oxazol-2-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.